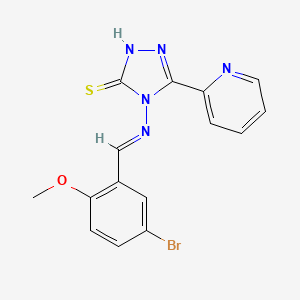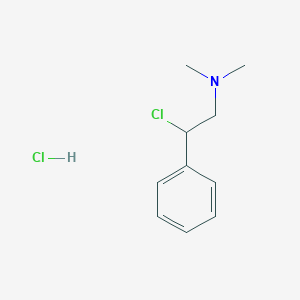
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C14H10N4BrOS , is a heterocyclic compound with intriguing properties. Let’s break it down:
Structure: The compound consists of a triazole ring (1,2,4-triazole) fused with a pyridine ring. The 5-membered triazole ring contains a sulfur atom (thione) and a bromine-substituted benzylidene moiety. The methoxy group on the benzylidene ring adds further complexity.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-amino-1H-1,2,4-triazole-5(4H)-thione in the presence of an appropriate catalyst. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the desired product.
Reaction Conditions::- Reactants: 5-bromo-2-methoxybenzaldehyde, 3-amino-1H-1,2,4-triazole-5(4H)-thione
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically room temperature or mild heating
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy group.
Substitution: Halogen atoms (e.g., bromine) can be substituted by nucleophiles.
Reduction: Reduction of the imine group (benzylidene) to the corresponding amine is feasible.
Bromine: Used for halogenation reactions.
Hydrazine: Reductive amination.
Thionyl chloride: Conversion of the thione to a thiol.
- Reduction yields the corresponding amine derivative.
- Substitution reactions lead to various derivatives with modified substituents.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Antimicrobial Properties: Studies explore its antibacterial and antifungal effects.
Metal Chelation: The thione moiety can chelate metal ions.
Photophysical Properties: Used in luminescent materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are related triazole derivatives, this compound stands out due to its bromine substitution, methoxy group, and pyridine fusion. Similar compounds include other triazoles, benzylidene derivatives, and pyridine-containing molecules.
Propiedades
Número CAS |
497823-53-7 |
|---|---|
Fórmula molecular |
C15H12BrN5OS |
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+ |
Clave InChI |
NHTPWXHANOGKHN-GIJQJNRQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003917.png)
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003933.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)

![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)

![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
